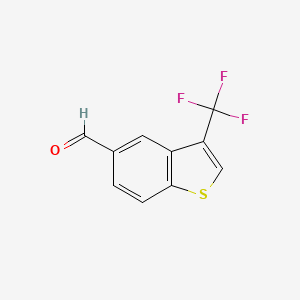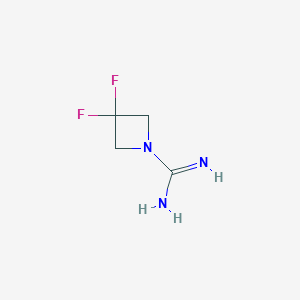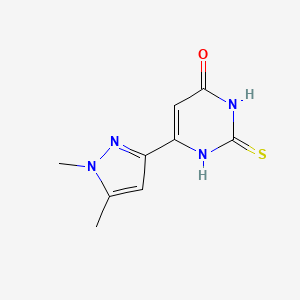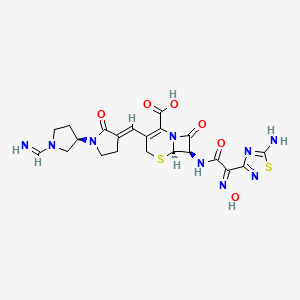![molecular formula C18H18N6O4S B13427309 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile is a complex organic compound that belongs to the class of purine nucleosides. This compound features a purine base attached to a ribosyl moiety, which is further linked to a benzonitrile group via a sulfanylmethyl bridge. The presence of multiple functional groups, including amino, hydroxyl, and nitrile groups, makes this compound highly versatile in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile typically involves multiple steps:
Formation of the Purine Nucleoside: The purine base is first synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment of the Ribosyl Moiety: The ribosyl moiety is then attached to the purine base through glycosylation reactions.
Introduction of the Sulfanylmethyl Bridge: The sulfanylmethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Benzonitrile Group: Finally, the benzonitrile group is attached through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of protective groups and purification steps, such as chromatography, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the ribosyl moiety can undergo oxidation to form carbonyl compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the purine base can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from hydroxyl groups.
Reduction: Formation of primary amines from nitrile groups.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Nucleoside Analogues: Used as a precursor in the synthesis of various nucleoside analogues for research purposes.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Used in studies to investigate the inhibition of specific enzymes involved in nucleotide metabolism.
DNA/RNA Interactions: Employed in research to study interactions with DNA and RNA.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs targeting viral replication.
Cancer Research: Investigated for its role in inhibiting cancer cell proliferation.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Biotechnology: Employed in the development of biotechnological tools and assays.
Wirkmechanismus
The mechanism of action of 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can intercalate into DNA or RNA, disrupting their normal function and leading to the inhibition of replication or transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3,9-dihydro-2H-purine-2-thione
- 2-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile lies in its structural complexity and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to interact with both enzymes and nucleic acids makes it a valuable compound in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C18H18N6O4S |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H18N6O4S/c19-5-9-1-3-10(4-2-9)7-29-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(6-25)28-17/h1-4,8,11,13-14,17,25-27H,6-7H2,(H2,20,22,23)/t11-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
FLWUWSUNBCHXLC-LSCFUAHRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)C#N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13427233.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13427239.png)
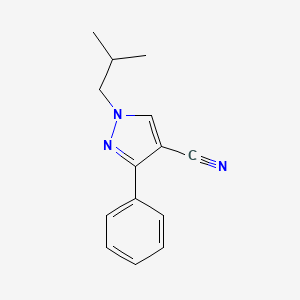
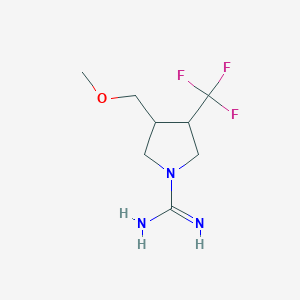

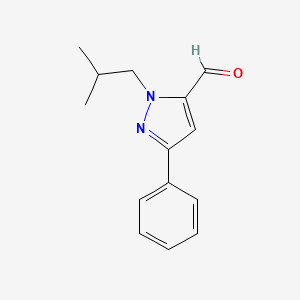
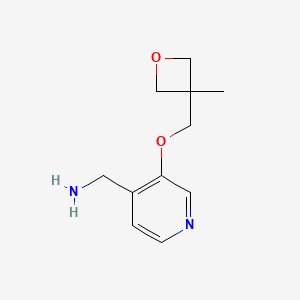
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
